molecular formula C4H4N2O2S B1594872 4-Aminoisothiazole-3-carboxylic acid CAS No. 462067-90-9

4-Aminoisothiazole-3-carboxylic acid

Cat. No. B1594872
M. Wt: 144.15 g/mol
InChI Key: KRPHJQAXNPHVRE-UHFFFAOYSA-N
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Description

4-Aminoisothiazole-3-carboxylic acid (CAS 462067-90-9) is a chemical compound with the molecular formula C₄H₄N₂O₂S and a molecular weight of 144.15 g/mol . It falls within the category of bioorganic compounds and is of interest in proteomics research applications .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • 4-Aminoisothiazole-3-carboxylic acid derivatives have been utilized in the synthesis of various biologically active compounds. For instance, acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid have shown influence on the circulatory system (Burak & Machoń, 1992).

Role in Pharmaceutical Chemistry

  • The compound plays a significant role in pharmaceutical chemistry, particularly in the development of carbonic anhydrase inhibitors. For example, 2,4,5-trisubstitutedthiazoles with 4-carboxylic acid/ester moiety have been evaluated for their carbonic anhydrase-III inhibitory activities, highlighting the importance of the carboxylic acid group at the 4-position for this activity (Al-Jaidi et al., 2020).

Inhibition of Mild Steel Corrosion

  • Interestingly, derivatives of aminoisothiazole-3-carboxylic acid, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been used as corrosion inhibitors for mild steel in hydrochloric acid medium. These compounds have shown significant inhibition efficiency, affecting both cathodic and anodic corrosion currents (Bentiss et al., 2009).

Development of New Heterocycles

  • New heterocycles have been synthesized using aminoisothiazole derivatives. These compounds are characterized by their distinctive mass spectra, showing prominent molecular ions and diagnostic fragment ions, useful in the field of organic and medicinal chemistry (Naito, 1968).

Contribution to Immunological Activity

  • Derivatives of 4-aminoisothiazole-3-carboxylic acid, such as 4 and 5-substituted derivatives of 3-methyl-4-isothiazolecarboxylic acid, have shown potential in immunological activities. These compounds have been studied in the context of their effects on humoral immune response and delayed-type hypersensitivity reactions (Lipnicka & Zimecki, 2007).

properties

IUPAC Name

4-amino-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-2-1-9-6-3(2)4(7)8/h1H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPHJQAXNPHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337414
Record name 4-Aminoisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisothiazole-3-carboxylic acid

CAS RN

462067-90-9
Record name 4-Aminoisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RR Hunma - 1973 - gala.gre.ac.uk
… part of this work describes the synthesis of 5-amino-3-chloroisothiazole-4-carboxylic acid, 4-amino-3-methylisothiazole- 5-carboxylic acid and 4-aminoisothiazole-3-carboxylic acid and …
Number of citations: 3 gala.gre.ac.uk
AV Kletskov, NA Bumagin, FI Zubkov, DG Grudinin… - …, 2020 - thieme-connect.com
… Hydrazide 131, obtained from 4-aminoisothiazole-3-carboxylic acid amide (132), was further reacted with aryl isothiocyanates. The substituted acylsemicarbazides thus synthesized …
Number of citations: 56 www.thieme-connect.com
AS Kiselyov, MN Semenova, NB Chernyshova… - European journal of …, 2010 - Elsevier
A series of novel 1,3,4-oxadiazole derivatives based on structural and electronic overlap with combretastatins have been designed and synthesized. Initially, we tested all new …
Number of citations: 100 www.sciencedirect.com
Y Wu - 2018 - search.proquest.com
TTwo fluorescent guanine analogues (th G, tz G) derived from thieno [3, 4-d]-pyrimidine and isothiazole [4, 3-d]-pyrimidine, respectively were synthesized and analyzed for their …
Number of citations: 3 search.proquest.com
K Gewald, P Bellmann - Liebigs Annalen der Chemie, 1979 - Wiley Online Library
… Aminoisothiazoles unsubstituted at the 5-position are obtainable by decarboxylation; 4-aminoisothiazole-3carboxylic acid (7) affords 4-(acetylamino)isothiazole (8). From 4 are …

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